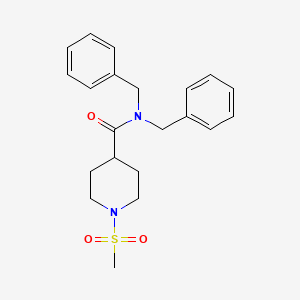
2-(1,3-benzothiazol-2-ylthio)-N-(4-chlorophenyl)butanamide
Overview
Description
2-(1,3-benzothiazol-2-ylthio)-N-(4-chlorophenyl)butanamide, also known as BZT-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. BZT-1 is a dopamine reuptake inhibitor, meaning it can increase the levels of dopamine in the brain by blocking its reuptake. This property makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, depression, and addiction.
Scientific Research Applications
Synthesis and Biological Importance
2-(1,3-Benzothiazol-2-ylthio)-N-(4-chlorophenyl)butanamide belongs to a broader class of compounds with significant medicinal chemistry importance. Benzothiazole derivatives, including 2-(thio)ureabenzothiazoles, exhibit a broad spectrum of biological activities. These compounds have been extensively studied for their potential therapeutic applications. For instance, derivatives like Frentizole have been used in treating rheumatoid arthritis and systemic lupus erythematosus, showcasing the medicinal relevance of benzothiazole-based compounds. This review covers the synthetic methodologies and pharmacological activities of these compounds, providing a comprehensive insight into their chemical and biological aspects (Rosales-Hernández et al., 2022).
Therapeutic Potential and Patent Landscape
The versatility of the benzothiazole scaffold has been highlighted in numerous patents, with a wide range of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities attributed to its derivatives. Specifically, 2-arylbenzothiazoles are recognized for their potential as antitumor agents. The simplicity of the benzothiazole structure, coupled with its pharmaceutical applications, underscores its significance in drug discovery and development. This comprehensive review of patents filed between 2010 and 2014 elucidates the growing importance of benzothiazole derivatives in the therapeutic domain, particularly in cancer treatment (Kamal et al., 2015).
Recent Advances in Chemotherapeutics
Recent research emphasizes the importance of benzothiazole derivatives in developing new chemotherapeutic agents. Their promising biological profile and ease of synthesis make them attractive candidates for antitumor drug development. This review discusses the structural modifications of the benzothiazole scaffold and its conjugates, highlighting their potential as antitumor agents and the need for further exploration in cancer chemotherapy (Ahmed et al., 2012).
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS2/c1-2-14(16(21)19-12-9-7-11(18)8-10-12)22-17-20-13-5-3-4-6-15(13)23-17/h3-10,14H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOLDOFOLMBOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-phenylethyl)amine](/img/structure/B4064127.png)
![N-(2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4064134.png)
![4,7,7-trimethyl-3-oxo-N-1,3-thiazol-2-yl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064139.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4064141.png)
![5-[(2-naphthyloxy)methyl]-N-(2-oxotetrahydro-3-furanyl)-2-furamide](/img/structure/B4064149.png)
![2-(3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4064154.png)
![6-(2-furyl)-3,5-dimethyl-4,8-dioxo-14-oxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxylic acid](/img/structure/B4064161.png)
![2-[(4-chlorophenyl)thio]-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4064163.png)
![1-[1-({1-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B4064176.png)

![2,6-dimethyl-4-{5-[(2,2,2-trifluoroethoxy)methyl]-2-furoyl}morpholine](/img/structure/B4064193.png)
![3-(4-methyl-5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B4064212.png)
![N-{2-[(4-bromophenyl)amino]-1,2-dihydro-1-acenaphthylenyl}methanesulfonamide](/img/structure/B4064214.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4064217.png)
